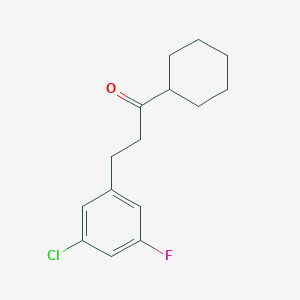

2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone is an organic compound with the molecular formula C15H18ClFO. It is a fluorinated building block used in various chemical syntheses and research applications . The compound is characterized by the presence of a cyclohexyl ketone group attached to a 3-chloro-5-fluorophenyl ethyl moiety.

Métodos De Preparación

The synthesis of 2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone typically involves the reaction of 3-chloro-5-fluorobenzyl chloride with cyclohexanone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Análisis De Reacciones Químicas

2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Aplicaciones Científicas De Investigación

2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and inhibition mechanisms.

Medicine: Potential use in the development of pharmaceuticals targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ketone group can form hydrogen bonds with active site residues, while the chloro and fluoro substituents may enhance binding affinity through hydrophobic interactions and halogen bonding .

Comparación Con Compuestos Similares

Similar compounds to 2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone include:

2-(3-Chloro-5-fluorophenyl)ethyl methyl ketone: Differing by the presence of a methyl group instead of a cyclohexyl group.

2-(3-Chloro-5-fluorophenyl)ethyl phenyl ketone: Featuring a phenyl group in place of the cyclohexyl group.

2-(3-Chloro-5-fluorophenyl)ethyl ethyl ketone: With an ethyl group replacing the cyclohexyl group.

The uniqueness of this compound lies in its cyclohexyl ketone structure, which imparts distinct steric and electronic properties, making it suitable for specific synthetic and research applications.

Actividad Biológica

2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone, a compound with notable structural features, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by a cyclohexyl ketone core substituted with a chloro and fluorophenyl group. Its molecular formula is C15H18ClF, and it possesses a molecular weight of approximately 270.76 g/mol. The presence of halogen substituents is significant as they often enhance biological activity through increased lipophilicity and altered electronic properties.

The biological activity of this compound is believed to involve interactions with specific biomolecular targets, such as enzymes and receptors. The halogen substituents may facilitate binding to target sites, modulating enzymatic activities or receptor functions. This modulation can lead to various biochemical responses within cells.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing halogenated phenyl groups have shown efficacy against various bacterial strains. A study reported that structurally related compounds displayed minimum inhibitory concentrations (MICs) ranging from 12.4 to 16.5 µM against Gram-positive and Gram-negative bacteria .

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| Compound A | 12.4 | S. aureus |

| Compound B | 16.5 | E. coli |

| This compound | TBD | TBD |

Anticancer Activity

The compound's potential anticancer activity has also been explored. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways . The ability to target specific cancer cell receptors could be a mechanism through which this compound exerts its effects.

Study on Antiviral Properties

A recent investigation into the antiviral properties of similar compounds revealed promising results against viral proteases, which are crucial for viral replication. The study found that certain derivatives exhibited IC50 values in the nanomolar range against the main protease of SARS-CoV-2, suggesting that modifications to the structure could enhance antiviral efficacy .

Synthesis and Biological Evaluation

A synthesis study outlined the preparation of this compound via a multi-step reaction involving Friedel-Crafts acylation followed by substitution reactions to introduce the chloro and fluorine groups. Subsequent biological evaluations showed that these modifications significantly impacted the compound's activity profile.

Propiedades

IUPAC Name |

3-(3-chloro-5-fluorophenyl)-1-cyclohexylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClFO/c16-13-8-11(9-14(17)10-13)6-7-15(18)12-4-2-1-3-5-12/h8-10,12H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDDZNRJSMIPAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)CCC2=CC(=CC(=C2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644985 |

Source

|

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-cyclohexylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-73-0 |

Source

|

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-cyclohexylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.